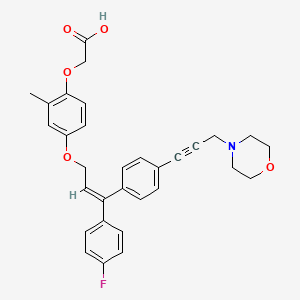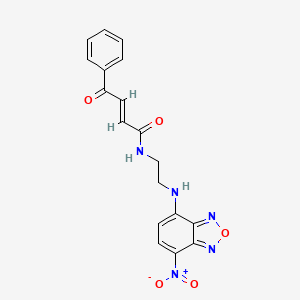
Cys modifier 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cys modifier 1 is a cysteine-selective protein modifier used primarily for protein bioconjugation. It is a fluorescent carbonylacrylic derivative bearing nitrobenzofurazan, which allows it to be used in various scientific research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cys modifier 1 is synthesized through a series of chemical reactions involving the incorporation of nitrobenzofurazan into a carbonylacrylic derivative. The specific synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including nitration, reduction, and condensation reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for various applications .
Chemical Reactions Analysis
Types of Reactions
Cys modifier 1 undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with cysteine residues in proteins, forming stable covalent bonds.
Oxidation and Reduction: The nitrobenzofurazan moiety can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Dimethyl sulfoxide: Used as a solvent to dissolve the compound.
Reducing Agents: Such as dithiothreitol, which can reduce disulfide bonds in proteins, allowing this compound to react with free cysteine residues.
Major Products Formed
The major products formed from reactions involving this compound are typically cysteine-modified proteins. These modified proteins can be used in various biochemical assays and studies .
Scientific Research Applications
Cys modifier 1 has a wide range of scientific research applications, including:
Chemistry: Used in the study of protein structure and function through bioconjugation techniques.
Biology: Employed in the labeling and tracking of cysteine residues in proteins, aiding in the study of protein-protein interactions and cellular processes.
Medicine: Potential applications in drug development and delivery, particularly in targeting cysteine residues in disease-related proteins.
Industry: Utilized in the development of biosensors and diagnostic tools due to its fluorescent properties.
Mechanism of Action
Cys modifier 1 exerts its effects by selectively reacting with cysteine residues in proteins. The nitrobenzofurazan moiety facilitates the formation of a stable covalent bond with the thiol group of cysteine. This modification can alter the protein’s structure and function, making it useful for various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Methylthiosulfonate Reagents: These are also used as cysteine modifiers but are less selective and can be more toxic.
Maleimide Derivatives: Commonly used for cysteine modification but lack the fluorescent properties of Cys modifier 1.
Iodoacetamide: Another cysteine modifier that is widely used but does not offer the same level of specificity and stability as this compound.
Uniqueness
This compound is unique due to its high selectivity for cysteine residues and its fluorescent properties, which make it particularly useful for imaging and tracking studies in biological systems .
Properties
Molecular Formula |
C18H15N5O5 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
(E)-N-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]-4-oxo-4-phenylbut-2-enamide |
InChI |
InChI=1S/C18H15N5O5/c24-15(12-4-2-1-3-5-12)8-9-16(25)20-11-10-19-13-6-7-14(23(26)27)18-17(13)21-28-22-18/h1-9,19H,10-11H2,(H,20,25)/b9-8+ |
InChI Key |
BCMZWBOLYVJVMB-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C(=O)NCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)NCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


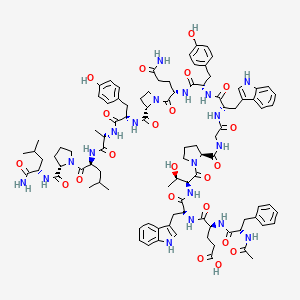
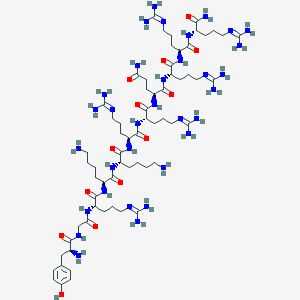
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B10857694.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B10857702.png)
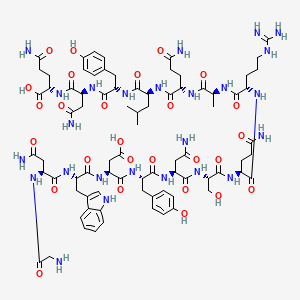
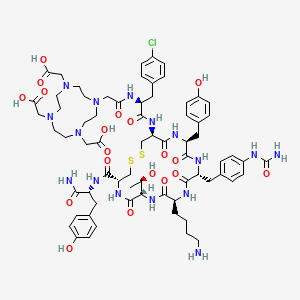
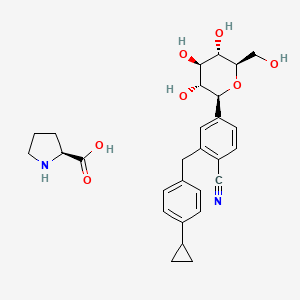

![1-[3-[[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B10857733.png)
![(1R,2R)-2-[7-chloro-2-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-4-oxopyrido[1,2-a]pyrimidin-6-yl]cyclopropane-1-carbonitrile](/img/structure/B10857737.png)
![(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10857742.png)
![(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B10857753.png)
